molecular formula C10H13NO2 B13579319 2-Methyl-4-(pyridin-2-yl)butanoic acid

2-Methyl-4-(pyridin-2-yl)butanoic acid

Cat. No.: B13579319
M. Wt: 179.22 g/mol
InChI Key: OQRLBVJHWDGRSG-UHFFFAOYSA-N
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Description

2-Methyl-4-(pyridin-2-yl)butanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of butanoic acid, where a pyridin-2-yl group is attached to the fourth carbon of the butanoic acid chain, and a methyl group is attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(pyridin-2-yl)butanoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with a halogenated pyridine under the influence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(pyridin-2-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Methyl-4-(pyridin-2-yl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(pyridin-2-yl)butanoic acid involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, which can influence its binding to proteins and enzymes. The compound’s effects are mediated through these interactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-4-(pyridin-2-yl)butanoic acid is unique due to the presence of both a pyridine ring and a methyl group, which confer distinct chemical properties and reactivity. This combination allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

2-methyl-4-pyridin-2-ylbutanoic acid

InChI

InChI=1S/C10H13NO2/c1-8(10(12)13)5-6-9-4-2-3-7-11-9/h2-4,7-8H,5-6H2,1H3,(H,12,13)

InChI Key

OQRLBVJHWDGRSG-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=N1)C(=O)O

Origin of Product

United States

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